2,5-Dimethylthiophene-3-carboximidamide
Description
2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions and a carboximidamide functional group at the 3-position. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.24 g/mol. Synthetic routes typically involve nitration of 2,5-dimethylthiophene followed by reduction and functionalization to introduce the carboximidamide moiety.
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2,5-dimethylthiophene-3-carboximidamide |
InChI |
InChI=1S/C7H10N2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H3,8,9) |
InChI Key |
NWWZBMKJVVCJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylthiophene-3-carboximidamide typically involves the following steps:
Formation of 2,5-Dimethylthiophene: This can be achieved by sulfurization of hexane-2,5-dione.
Introduction of the Carboximidamide Group: The carboximidamide group can be introduced through a reaction with appropriate reagents such as cyanamide or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for 2,5-Dimethylthiophene-3-carboximidamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylthiophene-3-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2,5-Dimethylthiophene-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dimethylthiophene-3-carboximidamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation: It may bind to and modulate the activity of specific receptors.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiophene and thiazole derivatives. Key structural analogues include:
- Thiophene-3-carboximidamide : Lacks methyl substituents, reducing steric hindrance and lipophilicity.
- 2-Methylthiophene-3-carboximidamide : Retains a single methyl group, altering electronic effects compared to the 2,5-dimethyl variant.
- Thiazole-4-carboximidamide : Replaces the thiophene’s sulfur with a nitrogen atom, enhancing aromatic stability and altering dipole moments .
Physicochemical Properties
The table below compares key properties of 2,5-dimethylthiophene-3-carboximidamide with structural analogues:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| 2,5-Dimethylthiophene-3-carboximidamide | 166.24 | 142–145 | 12.3 (pH 7.4) | 1.58 |
| Thiophene-3-carboximidamide | 138.18 | 98–101 | 24.1 (pH 7.4) | 0.87 |
| 2-Methylthiophene-3-carboximidamide | 152.21 | 115–118 | 18.9 (pH 7.4) | 1.21 |
| Thiazole-4-carboximidamide | 139.17 | 155–158 | 8.7 (pH 7.4) | 0.45 |
Key Observations :
- Methyl Substitution: The 2,5-dimethyl groups increase lipophilicity (LogP = 1.58) compared to non-methylated analogues, enhancing membrane permeability but reducing aqueous solubility.
- Thiazole vs. Thiophene : Thiazole derivatives exhibit higher melting points due to stronger intermolecular hydrogen bonding from the nitrogen atom , but lower solubility in aqueous media.
Biological Activity
2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
The chemical structure of 2,5-Dimethylthiophene-3-carboximidamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2S |
| Molecular Weight | 158.23 g/mol |
| IUPAC Name | 2,5-Dimethylthiophene-3-carboximidamide |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of 2,5-Dimethylthiophene-3-carboximidamide is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting inflammatory responses and microbial infections.
Antimicrobial Properties
Recent studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
Research indicates that compounds similar to 2,5-Dimethylthiophene-3-carboximidamide can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation .
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers at Lilly demonstrated that various amides, including thiophene derivatives, were docked against pantothenate synthetase from Mycobacterium tuberculosis. The results indicated promising binding affinities and potential as novel antimicrobial agents .
- In vitro Anti-inflammatory Study : In another investigation, the anti-inflammatory potential of thiophene derivatives was assessed using a murine model. The results showed a significant reduction in paw edema when treated with these compounds, suggesting their efficacy in managing inflammation .
Research Findings
A summary of key findings from recent research is presented in the table below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
